molecular formula C11H13N3 B1593808 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 91331-68-9

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1593808
Key on ui cas rn: 91331-68-9
M. Wt: 187.24 g/mol
InChI Key: KZPZKAVOPDSURE-UHFFFAOYSA-N
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Patent
US07265144B2

Procedure details

3-Aminocrotonitrile (2.00 g, 24.4 mmol) was added to a stirred solution of (2-methylphenyl)hydrazine hydrochloride (3.67 g, 23.1 mmol) in 1 M hydrochloric acid (20 mL). The reaction was heated (100° C.) for 18 h and then cooled to rt. The solution was adjusted to pH>12 using 1 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane (3×20 mL), and then the combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Flash chromatography of the residue over silica gel using 25-50% ethyl acetate/hexane afforded 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine (3.97 g, 87%) as an orange oil. 1H NMR (300 MHz, acetone-d6) δ 7.29 (m, 4H), 5.32 (s, 1H), 2.12 (s, 3H), 2.08 (s, 3H); ES-MS m/z 188.2 (MH+), HPLC RT (min) 0.79.
Quantity
2 g
Type
reactant
Reaction Step One
Name
(2-methylphenyl)hydrazine hydrochloride
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/N)=[CH:3]\[C:4]#[N:5].Cl.[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][NH2:16].[OH-].[Na+]>Cl>[CH3:1][C:2]1[CH:3]=[C:4]([NH2:5])[N:15]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH3:8])[N:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C/C(=C\C#N)/N
Name
(2-methylphenyl)hydrazine hydrochloride
Quantity
3.67 g
Type
reactant
Smiles
Cl.CC1=C(C=CC=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×20 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)N)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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